Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate, with the CAS number 637752-74-0, is a complex organic compound belonging to the class of benzoates. Its molecular formula is C21H19NO7, and it has a molecular weight of approximately 397.38 g/mol. The compound features a chromenone structure that is modified by various functional groups, including a dimethylcarbamoyl moiety and methoxy groups, which contribute to its chemical behavior and potential applications.
This compound can be sourced from various chemical suppliers and is classified as an organic compound with potential pharmaceutical applications. The structural complexity suggests that it may have unique biological activities, making it of interest in medicinal chemistry and drug development.
The synthesis of methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the available literature, similar compounds can be synthesized using the following general methods:
The technical details of the synthesis would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate features several important components:
The compound's SMILES representation is COC(=O)c1ccc(cc1)Oc1c(C)oc2c(c1=O)ccc(c2)OC(=O)N(C)C
, which illustrates its complex connectivity.
Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can participate in various chemical reactions typical of esters and aromatic compounds:
Each reaction would require specific conditions (e.g., pH, temperature, catalysts), which should be optimized based on desired outcomes.
Relevant data on density, boiling point, and other physical constants are not readily available but can be determined through experimental methods.
Methyl 4-({7-[(dimethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4